5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
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Overview
Description
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chloro group, a formyl group, and a methyl group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 2-aminothiophenol with a suitable aldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzothiazole ring. The presence of a chloro group and a formyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Chloro-2-(3-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 5-Chloro-2-(3-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 5-Substituted-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium derivatives.
Scientific Research Applications
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are often studied through molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(3-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(3-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium
Uniqueness
5-Chloro-2-(3-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a chloro and a formyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields.
Properties
CAS No. |
669058-10-0 |
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Molecular Formula |
C15H11ClNOS+ |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H11ClNOS/c1-17-13-8-12(16)5-6-14(13)19-15(17)11-4-2-3-10(7-11)9-18/h2-9H,1H3/q+1 |
InChI Key |
RUHZCHXTKZQHRX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C(SC2=C1C=C(C=C2)Cl)C3=CC=CC(=C3)C=O |
Origin of Product |
United States |
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